6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15595630
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O2 |
|---|---|
| Molecular Weight | 323.35 g/mol |
| IUPAC Name | 6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C17H17N5O2/c1-4-7-21-13(18)11(16(23)19-3)9-12-15(21)20-14-10(2)6-5-8-22(14)17(12)24/h4-6,8-9,18H,1,7H2,2-3H3,(H,19,23) |
| Standard InChI Key | YICAOAUPPBJQBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC |
Introduction
6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of triazatricyclo compounds. It features a unique tricyclic structure with multiple functional groups, contributing to its chemical reactivity and potential biological activity. This compound is primarily used for research purposes in scientific studies and is not typically available for therapeutic use.
Synthesis
The synthesis of this compound involves several key steps, typically utilizing reagents such as alkylating agents or acyl chlorides to modify existing functional groups on the tricyclic core. Reaction conditions are optimized to enhance yield and purity while ensuring safety. The synthesis may involve controlled temperatures and inert atmospheres to optimize reaction outcomes.
Mechanism of Action and Biological Activity
The mechanism of action involves interaction with specific biological targets such as enzymes and receptors. The unique structure allows selective binding to these targets, modulating their activity and resulting in various biological effects. The specific interactions depend on the molecular structure and substituents present on the compound, influencing its binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
Similar compounds, such as N-ethyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca, share structural similarities but differ in substituents, affecting reactivity and biological activity. The uniqueness of 6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific combination of functional groups and potential for diverse chemical reactivity and biological activity compared to these similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume